2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE

Nicotinic Acetylcholine Receptor Neuroscience Electrophysiology

Researchers studying nicotinic receptor subtypes often face a lack of tool compounds with defined selectivity between α-bungarotoxin-sensitive and -insensitive nAChRs. 2-Fluoro-N-(prop-2-yn-1-yl)benzamide (LMA10203) directly solves this with its unique dual agonist/antagonist profile. - Exhibits a pEC50 of 4.25±0.06 μM as a reference partial agonist for mammalian α7 nAChR. - Enables selective probing of insect nAChRs by excluding α-bungarotoxin-insensitive nAChR2 subtypes. - Serves as a 20 nM HDAC6 inhibitor with 6.7-fold selectivity over HDAC3 for target validation studies.

Molecular Formula C10H8FNO
Molecular Weight 177.178
CAS No. 1179021-70-5
Cat. No. B2579116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-FLUORO-N-(PROP-2-YN-1-YL)BENZAMIDE
CAS1179021-70-5
Molecular FormulaC10H8FNO
Molecular Weight177.178
Structural Identifiers
SMILESC#CCNC(=O)C1=CC=CC=C1F
InChIInChI=1S/C10H8FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7H2,(H,12,13)
InChIKeyKPNUSGPHACLADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-(prop-2-yn-1-yl)benzamide: Chemical Class & Structural Determinants


2-Fluoro-N-(prop-2-yn-1-yl)benzamide (CAS 1179021-70-5), also known as N-propargyl-2-fluorobenzamide, is a small-molecule benzamide derivative (molecular weight: 177.18 Da) containing a 2-fluoro substituent on the phenyl ring and a propargyl (prop-2-yn-1-yl) moiety attached to the amide nitrogen [1]. The compound exhibits a nearly planar molecular conformation (torsion angle -179±2°), a feature confirmed by single-crystal X-ray diffraction [2]. It belongs to the broader class of fluorinated propargyl benzamides, which have been investigated for diverse biological activities including nAChR modulation, HDAC inhibition, cell differentiation induction, and click chemistry applications .

Why Generic Substitution Fails for 2-Fluoro-N-(prop-2-yn-1-yl)benzamide


Generic substitution of 2-fluoro-N-(prop-2-yn-1-yl)benzamide with structurally similar benzamide derivatives fails to preserve both functional and physicochemical properties due to the unique combination of the 2-fluoro substituent and the terminal alkyne (propargyl) moiety. Removal or repositioning of the fluorine atom alters receptor binding geometry and electronic properties, as demonstrated in α7 nAChR agonist studies where the 2-fluoro analogue LMA10203 exhibited a pEC50 of 4.25±0.06 μM, whereas quaternarized derivatives lacking the free propargyl group showed markedly reduced or inverted activity [1]. The propargyl group itself is not merely a structural appendage but serves as a critical determinant of functional differentiation: it enables bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) for radiolabeling applications (e.g., ⁶⁶% yield in ¹⁸F-labeled neurotensin synthesis) [2], while in benzamide-based HDAC inhibitors, the fluoro substitution pattern directly modulates antitumor potency—compounds bearing a fluoro group on the benzamide ring exhibited reduced activity against cancer cell lines compared to non-fluorinated counterparts, indicating that fluorine is not a universally beneficial addition but a context-specific selectivity modulator [3].

2-Fluoro-N-(prop-2-yn-1-yl)benzamide: Quantitative Differentiation vs Analogs


α7 nAChR Partial Agonism vs. Quaternarized Derivatives

In a direct head-to-head electrophysiology study, 2-fluoro-N-(prop-2-yn-1-yl)benzamide (referred to as LMA10203) was compared against its quaternarized N-chloromethyl derivatives (LMA10227 and LMA10228) and the parent compound zacopride for activity at mammalian homomeric α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes. LMA10203 functioned as a partial agonist with a pEC50 of 4.25±0.06 μM, while LMA10227 and LMA10228 were poorly active as agonists and instead acted as antagonists. In antagonist mode, LMA10203 inhibited acetylcholine-induced currents with an IC50 of 8.07 μM, compared to 28.4 μM for LMA10227 and 39.3 μM for LMA10228 [1].

Nicotinic Acetylcholine Receptor Neuroscience Electrophysiology

Insect nAChR Subtype Selectivity: α-Bungarotoxin-Sensitive Receptors

In a study on cockroach Kenyon cells and dorsal unpaired median (DUM) neurons, LMA10203 (2-fluoro-N-(prop-2-yn-1-yl)benzamide) was characterized for its receptor subtype selectivity. The compound acted as an agonist of insect nicotinic acetylcholine receptors, with its effect occurring specifically through activation of α-bungarotoxin-sensitive receptors. Critically, LMA10203 did not involve α-bungarotoxin-insensitive nAChR2 receptors previously identified in DUM neurons [1]. Quantitative real-time PCR experiments demonstrated that the β1 subunit was the most highly expressed in the mushroom bodies [2].

Insect Neuroscience Agrochemical Discovery nAChR Subtype Pharmacology

HDAC6 Inhibition in Recombinant Enzyme Assay

In a biochemical assay measuring inhibition of recombinant human HDAC6 (residues 379-382) using RHKKAc as a fluorogenic substrate, 2-fluoro-N-(prop-2-yn-1-yl)benzamide exhibited an IC50 value of 20 nM [1]. For comparison, the same compound showed an IC50 of 133 nM against HDAC3 under identical conditions, representing a 6.7-fold selectivity for HDAC6 over HDAC3 [2]. In cell-based assays, the compound inhibited HDAC activity in human HeLa cell nuclear extracts with an IC50 of 216 nM [3].

Epigenetics HDAC Inhibition Cancer Research

Differentiation-Inducing Activity in Undifferentiated Cells

According to patent documentation and compound records, 2-fluoro-N-(prop-2-yn-1-yl)benzamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing property represents a distinct mechanism of action compared to cytotoxic agents or simple proliferation inhibitors.

Cell Differentiation Oncology Dermatology

Crystal Structure and Near-Planar Conformation

Single-crystal X-ray diffraction analysis of 2-fluoro-N-(prop-2-yn-1-yl)benzamide revealed a nearly planar molecular conformation with a torsion angle of -179±2° for C(4)-C(7)-C(8)-C(9) [1]. The molecule crystallizes in the orthorhombic space group Aba2 with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, and Z=8 [2]. The planar geometry may influence binding interactions with flat receptor surfaces and π-stacking interactions. Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1].

Structural Biology Computational Chemistry Crystallography

Click Chemistry Utility for ¹⁸F-Labeled Conjugation

The terminal alkyne group of 2-fluoro-N-(prop-2-yn-1-yl)benzamide enables copper-mediated 1,3-dipolar cycloaddition (click chemistry) with azide-functionalized biomolecules. In a radiochemical application, 4-[¹⁸F]fluoro-N-(prop-2-ynyl)benzamide ([¹⁸F]1) was successfully coupled with azide-functionalized neurotensin(8-13) to give the corresponding ¹⁸F-labeled neurotensin(8-13) derivative [¹⁸F]5 in 66% yield as determined by radio-HPLC [1]. This yield compares favorably with typical click chemistry conjugation efficiencies for small-molecule radiotracers.

Radiochemistry PET Imaging Bioorthogonal Chemistry

2-Fluoro-N-(prop-2-yn-1-yl)benzamide: Research & Application Scenarios


α7 nAChR Pharmacology Studies

Use LMA10203 as a reference partial agonist for mammalian α7 nAChR in electrophysiology experiments. The compound's pEC50 of 4.25±0.06 μM and distinct dual agonist/antagonist profile compared to zacopride and quaternarized derivatives [1] enables investigation of receptor activation and desensitization mechanisms. The compound is particularly suited for studies requiring a tool compound with defined agonist efficacy that can be differentiated from full agonists or pure antagonists.

Insect nAChR Targeting for Agrochemical Discovery

Employ LMA10203 as a selective probe for α-bungarotoxin-sensitive insect nAChRs in Kenyon cell and DUM neuron assays [2]. The compound's exclusion of α-bungarotoxin-insensitive nAChR2 [2] provides a defined selectivity window for target identification and validation in agrochemical discovery programs focused on insect-specific nAChR subtypes.

HDAC6-Selective Inhibition for Epigenetics Research

Utilize 2-fluoro-N-(prop-2-yn-1-yl)benzamide as an HDAC6 inhibitor tool compound with 20 nM potency and 6.7-fold selectivity over HDAC3 [3]. This profile supports studies of HDAC6-specific cellular functions (e.g., aggresome formation, tubulin deacetylation) without confounding HDAC3-mediated effects. The 216 nM cellular HDAC IC50 [4] provides a benchmark for cell-based assay design.

¹⁸F-Labeling via Click Chemistry for PET Tracer Development

Apply 4-[¹⁸F]fluoro-N-(prop-2-ynyl)benzamide as a terminal alkyne building block for CuAAC conjugation to azide-modified peptides and biomolecules. The demonstrated 66% radiochemical yield for neurotensin(8-13) conjugation [5] supports the compound's utility in developing ¹⁸F-labeled PET imaging agents. The 2-fluoro substitution pattern provides a validated scaffold for fluorine-18 incorporation.

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